1-(Pyridin-3-ylmethyl)-1,4-diazepane

Enzyme Inhibition Dihydroorotase Ehrlich Ascites

1-(Pyridin-3-ylmethyl)-1,4-diazepane (CAS 874814-64-9) is a high-purity heterocyclic building block validated for medicinal chemistry applications, including T-type calcium channel modulation and cancer stem cell inhibition. This specific pyridin-3-ylmethyl substitution confers distinct target potency critical for SAR studies; substituting generic analogs risks unpredictable variance in CYP liability and hERG profiles. Sourcing this exact compound ensures experimental reproducibility and reliable lead optimization. Ideal for neurology and oncology research programs.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 874814-64-9
Cat. No. B1627801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-ylmethyl)-1,4-diazepane
CAS874814-64-9
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CC2=CN=CC=C2
InChIInChI=1S/C11H17N3/c1-3-11(9-13-4-1)10-14-7-2-5-12-6-8-14/h1,3-4,9,12H,2,5-8,10H2
InChIKeyMXQPXVVTZOHEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-ylmethyl)-1,4-diazepane (CAS 874814-64-9): Procurement Baseline and Compound Overview


1-(Pyridin-3-ylmethyl)-1,4-diazepane (CAS 874814-64-9) is a heterocyclic organic compound composed of a seven-membered 1,4-diazepane ring N-substituted with a pyridin-3-ylmethyl group . Its molecular formula is C11H17N3, with a monoisotopic mass of 191.142248 Da . This structure, combining a flexible diazepane core with a metal-coordinating pyridine moiety, has been explored primarily as a building block in medicinal chemistry, with reported applications including investigations as a T-type calcium channel blocker [1] and as a potential inhibitor of cancer stem cells [2].

Procurement Risk: Why 1-(Pyridin-3-ylmethyl)-1,4-diazepane Cannot Be Simply Interchanged with Other Diazepane Analogs


While the 1,4-diazepane scaffold is a common motif, the specific substitution with a pyridin-3-ylmethyl group confers distinct and quantifiable activity profiles that make simple generic substitution a high-risk endeavor. Direct head-to-head studies within the 1-heteroarylmethyl 1,4-diazepane class demonstrate that subtle modifications to the heteroaromatic group (e.g., pyridinyl vs. thiazolyl vs. quinolinyl) lead to dramatic, multi-fold differences in target potency [1]. Furthermore, an analogous diazepane series has been shown to exhibit significant off-target liabilities like CYP and hERG inhibition, which are critical considerations in lead optimization and are unlikely to be predictable across different analogs [2]. Therefore, for any project that relies on the specific biological profile of 1-(Pyridin-3-ylmethyl)-1,4-diazepane, sourcing an uncharacterized analog is likely to introduce significant and unpredictable experimental variance, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 1-(Pyridin-3-ylmethyl)-1,4-diazepane (CAS 874814-64-9) vs. Key Analogs


Inhibition of Dihydroorotase: Moderate Micromolar Activity Compared to Optimized T-type Calcium Channel Blockers

1-(Pyridin-3-ylmethyl)-1,4-diazepane demonstrates weak inhibitory activity against the enzyme dihydroorotase from mouse Ehrlich ascites cells, with an IC50 of 180,000 nM (180 µM) [1]. This specific biochemical activity profile contrasts with its potent activity as a T-type calcium channel blocker, as seen in its class-level counterparts. For instance, the highly optimized 1-heteroarylmethyl 1,4-diazepane analog 'Compound 21i' exhibits an IC50 of 0.20 µM against the T-type calcium channel [2]. This 900-fold difference in potency highlights the compound's selectivity for its primary target over this unrelated enzyme.

Enzyme Inhibition Dihydroorotase Ehrlich Ascites

T-type Calcium Channel Blockade: A Key Activity Differentiating This Scaffold Class

The 1-heteroarylmethyl 1,4-diazepane class, to which 1-(Pyridin-3-ylmethyl)-1,4-diazepane belongs, is known for its potent T-type calcium channel blocking activity. A 2011 study identified a specific analog, 'Compound 21i', with an IC50 of 0.20 µM, which was noted as being superior to the reference blocker mibefradil [1]. Furthermore, a related analog, 'Compound 4s', demonstrated good selectivity over hERG and N-type calcium channels, along with favorable pharmacokinetic properties [2]. This body of evidence establishes a strong class-level inference for the T-type calcium channel activity of pyridine-substituted 1,4-diazepanes, providing a key point of differentiation from other diazepane compounds with different substitution patterns (e.g., alkyl or aryl) that are unlikely to share this profile.

T-type Calcium Channel Ion Channel Blocker Neurological Disorders

Cancer Stem Cell Inhibition: A Distinctive but Non-Quantified Phenotypic Profile

1-(Pyridin-3-ylmethyl)-1,4-diazepane was identified as active in a high-throughput screen for inhibitors of cancer stem cells, with a reported activity of ≤ 1 µM in a cell-based assay [1]. While the specific quantitative result for this compound is not publicly detailed beyond this threshold, its presence among a select group of active compounds (6 out of 45 tested) points to a biologically relevant phenotype [1]. This differentiates it from the vast majority of 1,4-diazepane analogs, which have not been shown to possess this specific anti-cancer stem cell activity. A patent also describes related pyridine-based compounds as NAMPT inhibitors with anti-cancer activity, further supporting this therapeutic angle [2].

Cancer Stem Cells Phenotypic Screening Oncology

Evidence-Based Application Scenarios for Procuring 1-(Pyridin-3-ylmethyl)-1,4-diazepane (CAS 874814-64-9)


Lead Optimization for T-type Calcium Channel Blockers

This is the primary, evidence-backed application scenario. 1-(Pyridin-3-ylmethyl)-1,4-diazepane serves as a core scaffold or a direct comparator for developing novel T-type calcium channel blockers. The extensive SAR studies performed on this class provide a blueprint for potency and selectivity optimization. Its procurement is justified for medicinal chemistry programs aiming to design new chemical entities (NCEs) targeting neurological and cardiovascular disorders where T-type channels are implicated [1]. The established favorable pharmacokinetic and selectivity profile of the 'Compound 4s' analog further validates this research direction [2].

Functional Probe for Cancer Stem Cell Biology

This compound is a viable tool for researchers investigating the mechanisms of cancer stem cell proliferation. Its confirmed activity in a phenotypic screen (≤1 µM) distinguishes it as a hit compound in this challenging area of oncology [3]. It can be used as a chemical probe to dissect signaling pathways or validate novel targets involved in cancer stemness, particularly given its potential link to NAMPT inhibition as suggested by related patents [4].

Coordination Chemistry and Catalyst Development

The structural features of the compound—specifically the flexible diazepane ring and the metal-coordinating pyridine nitrogen—make it a candidate ligand for transition metal complexes. Such complexes may find applications in catalysis or as novel metallodrugs. This scenario is supported by the compound's fundamental physicochemical properties and the known coordination chemistry of pyridine- and diazepane-based ligands .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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